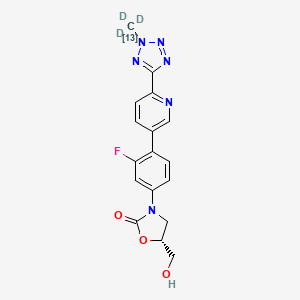

Tedizolid-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H15FN6O3 |

|---|---|

Peso molecular |

374.35 g/mol |

Nombre IUPAC |

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3 |

Clave InChI |

XFALPSLJIHVRKE-JMQKSPSZSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F |

SMILES canónico |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F |

Origen del producto |

United States |

Foundational & Exploratory

Tedizolid-13C,d3: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the oxazolidinone antibiotic, Tedizolid. This document details its chemical properties, provides insights into its synthesis, and presents a thorough examination of the analytical methods for its use. Furthermore, it delves into the mechanism of action, pharmacokinetics, and antimicrobial activity of its unlabeled counterpart, Tedizolid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Tedizolid, a potent oxazolidinone antibiotic. The labeling with one Carbon-13 (¹³C) atom and three deuterium (d₃) atoms on the methyl group of the tetrazole ring results in a molecule with a higher molecular weight than the parent compound. This mass difference is the cornerstone of its application as an internal standard in mass spectrometry-based bioanalytical assays.[1] Its primary function is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Tedizolid quantification in complex biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 2931763-72-1 |

| Appearance | Solid |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol |

| Storage | Recommended storage at -20°C |

Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary, its preparation can be inferred from the known synthetic routes of Tedizolid and general principles of isotopic labeling. The synthesis involves the introduction of the ¹³C,d₃-methyl group at the tetrazole moiety.

A plausible synthetic approach, based on patented methods for Tedizolid synthesis, would involve the coupling of a protected oxazolidinone-phenyl boronic acid derivative with a brominated pyridinyl-tetrazole intermediate. The key step for isotopic labeling would be the alkylation of the tetrazole ring with an isotopically labeled methylating agent, such as ¹³C,d₃-methyl iodide.

The following diagram illustrates a generalized synthetic pathway.

Mechanism of Action of Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding interaction prevents the formation of a functional 70S initiation complex, a critical step in the initiation of protein synthesis. By blocking this process, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication of susceptible bacteria.

The following diagram illustrates the mechanism of action of Tedizolid.

Pharmacokinetics of Tedizolid

Understanding the pharmacokinetic profile of Tedizolid is essential for interpreting data from studies where this compound is used as an internal standard. Tedizolid is the active moiety of the prodrug tedizolid phosphate. After administration, tedizolid phosphate is rapidly and extensively converted to tedizolid by phosphatases.

| Pharmacokinetic Parameter | Value (for a 200 mg dose) |

| Bioavailability (oral) | ~91% |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours (oral) |

| Plasma Protein Binding | 70-90% |

| Volume of Distribution (Vd) | 67-80 L |

| Elimination Half-life (t½) | ~12 hours |

| Primary Route of Elimination | Feces (as an inactive sulfate conjugate) |

Antimicrobial Activity of Tedizolid

Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The following table summarizes the minimum inhibitory concentration (MIC) values for Tedizolid against various clinically relevant bacteria.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 |

| Streptococcus pyogenes | 0.12 | 0.25 |

| Streptococcus agalactiae | 0.12 | 0.25 |

| Streptococcus anginosus group | 0.06 | 0.12 |

| Enterococcus faecalis | 0.25 | 0.5 |

| Enterococcus faecium (VRE) | 0.25 | 0.5 |

Experimental Protocols: Quantification of Tedizolid using this compound

The use of this compound as an internal standard is critical for the accurate quantification of Tedizolid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A validated method for the extraction of Tedizolid from human plasma involves solid-phase extraction (SPE).

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution.

-

Deproteinization: Add 300 µL of acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction: Load the supernatant onto a pre-conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute Tedizolid and this compound with a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Tedizolid and this compound is outlined below.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tedizolid: m/z 371.1 → 163.1

-

This compound: m/z 375.1 → 164.1

-

The following diagram illustrates a typical experimental workflow for the quantification of Tedizolid using this compound.

References

An In-Depth Technical Guide to Tedizolid-13C,d3: Structure, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled form of the oxazolidinone antibiotic Tedizolid. This document details its molecular structure, physicochemical properties, and its critical role as an internal standard in bioanalytical methods. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Tedizolid are also provided, along with relevant pharmacokinetic data for the parent compound.

Introduction to Tedizolid and its Labeled Analog

Tedizolid is a potent, second-generation oxazolidinone antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Tedizolid is administered as a phosphate prodrug, which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[3]

This compound is a stable isotope-labeled version of Tedizolid, specifically designed for use as an internal standard in quantitative bioanalytical assays.[4][5] The incorporation of one carbon-13 atom and three deuterium atoms introduces a mass shift of +4 Da, allowing for its clear differentiation from the unlabeled analyte in mass spectrometry-based methods, without significantly altering its chemical and physical behavior.

Molecular Structure and Physicochemical Properties

The structural difference between Tedizolid and its isotopically labeled analog lies in the methyl group attached to the tetrazole ring. In this compound, this methyl group is composed of a carbon-13 atom and three deuterium atoms.

Data Presentation: Physicochemical Properties and Isotopic Purity

The key physicochemical properties of Tedizolid and this compound are summarized below. This data is essential for the development and validation of analytical methods.

| Property | Tedizolid | This compound | Reference(s) |

| Molecular Formula | C₁₇H₁₅FN₆O₃ | C₁₆¹³CH₁₂D₃FN₆O₃ | [6] |

| Molecular Weight | ~370.34 g/mol | ~374.36 g/mol | [1] |

| CAS Number | 856866-72-3 | 2931763-72-1 | [6] |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₃) | [5] |

| Solubility | Soluble in DMSO, Methanol | Soluble in Acetonitrile, DMSO, Methanol | [4] |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Tedizolid in biological matrices such as plasma and serum, using isotopic dilution mass spectrometry.[5] Its structural and chemical similarity to the analyte ensures that it behaves almost identically during sample preparation (e.g., extraction) and chromatographic separation, thus compensating for any analyte loss or matrix effects.

Experimental Workflow: Quantification of Tedizolid

The following diagram illustrates a typical workflow for the quantification of Tedizolid in a biological sample using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C17H15FN6O3 | CID 131709083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tedizolid-13C,d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Tedizolid-13C,d3, including its chemical specifications, its critical role as an internal standard in bioanalytical assays, and the mechanism of action of its parent compound, Tedizolid.

This compound is a stable isotope-labeled version of the oxazolidinone antibiotic Tedizolid. It is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Tedizolid concentration measurements in various biological matrices.

Core Specifications

The physical and chemical properties of this compound are summarized below. These specifications are compiled from various suppliers and are subject to change.

| Property | Value |

| CAS Number | 2931763-72-1 |

| Chemical Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ |

| Molecular Weight | Approximately 374.35 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (isotopic purity) |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action: Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] It is a member of the oxazolidinone class of antibiotics.[4] The mechanism involves the binding of Tedizolid to the 50S subunit of the bacterial ribosome, which prevents the formation of a functional 70S initiation complex, a crucial step in the translation process.[1][5][6] This action halts the synthesis of essential bacterial proteins, leading to the inhibition of bacterial growth.

Experimental Protocols: Quantification of Tedizolid in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Tedizolid in human plasma utilizing this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions:

-

Tedizolid Stock Solution (1 mg/mL): Accurately weigh and dissolve Tedizolid in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tedizolid: m/z 371.1 → 163.1

-

This compound: m/z 374.1 → 164.1

-

4. Data Analysis:

-

Quantify the concentration of Tedizolid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Tedizolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tedizolid in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays mitigates matrix effects and variations in sample processing, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A thorough understanding of its specifications and the bioanalytical methods in which it is employed is crucial for researchers in the field of infectious diseases and drug development.

References

- 1. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 2. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckconnect.com [merckconnect.com]

- 4. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly sensitive and efficient UPLC-MS/MS assay for rapid analysis of tedizolid (a novel oxazolidinone antibiotic) in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

The Analytical Profile of Tedizolid-13C,d3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Tedizolid-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the antibiotic Tedizolid. This document details available data on its solubility and stability, outlines relevant experimental protocols, and presents key metabolic and experimental workflows through structured diagrams.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of Tedizolid, an oxazolidinone antibiotic. The incorporation of one carbon-13 atom and three deuterium atoms results in a molecular weight of approximately 374.4 g/mol . This labeling provides a distinct mass spectrometric signature, essential for its use as an internal standard in quantitative bioanalysis.[1][2][3]

Solubility Profile

The solubility of a compound is a critical parameter influencing its handling, formulation, and analytical characterization. While specific quantitative solubility data for this compound in organic solvents is not extensively published, qualitative assessments and data on the parent compound, Tedizolid, provide valuable insights.

Table 1: Solubility Data for Tedizolid and its Analogs

| Compound | Solvent/Medium | Solubility |

| This compound | Acetonitrile | Soluble[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | |

| Methanol | Soluble[1][2][3] | |

| Tedizolid | Aqueous | 0.1 mg/mL[4] |

| Water | 0.136 mg/mL | |

| Tedizolid Phosphate | Aqueous | >50 mg/mL (highly soluble) |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through kinetic or thermodynamic methods. The choice of method often depends on the stage of drug development and the required throughput.

This high-throughput method is suitable for early-stage drug discovery and involves assessing the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer.

This method determines the solubility of a compound once equilibrium is reached between the solid and dissolved states, providing a more accurate measure of true solubility. The shake-flask method is a common approach.

Stability Profile

The stability of this compound is crucial for its reliable use as an internal standard. Data on the solid-state stability and the stability of the parent compound under various stress conditions provide a comprehensive picture.

Table 2: Stability Data for this compound and Tedizolid Phosphate

| Compound | Condition | Stability |

| This compound (Solid) | -20°C | Stable for at least 4 years[1][2] |

| -80°C (in solution) | Recommended use within 6 months[3] | |

| -20°C (in solution) | Recommended use within 1 month[3] | |

| Tedizolid Phosphate | Acidic Hydrolysis (e.g., 0.1 M HCl) | Significant degradation |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation | |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation | |

| Neutral Hydrolysis | Relatively stable | |

| Thermal | Relatively stable | |

| Photolytic | Relatively stable |

Experimental Protocols for Stability Assessment

Stability-indicating methods are essential to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques.

Forced degradation studies are performed to understand the degradation pathways of a drug substance under stress conditions.

A typical stability-indicating HPLC method for Tedizolid analysis would involve the following parameters:

Table 3: Example HPLC Method Parameters for Tedizolid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detection at a wavelength where Tedizolid has significant absorbance (e.g., 251 nm or 300 nm). |

| Temperature | Controlled column temperature (e.g., 30-40 °C) |

Metabolic Pathway of Tedizolid

Tedizolid is administered as a phosphate prodrug, Tedizolid phosphate, which is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases. Tedizolid is then primarily metabolized in the liver via sulfation to an inactive conjugate before excretion.[4][5][6]

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for the scientific community. The provided data and experimental protocols are intended to support researchers in the accurate and reliable use of this essential internal standard in their analytical workflows. While qualitative solubility in common organic solvents is established, further quantitative studies would be beneficial. The stability profile, supported by data on the parent compound, indicates good stability under recommended storage conditions. The outlined experimental workflows offer a foundation for laboratories to develop and validate their own analytical procedures for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 5. Absorption, distribution, metabolism, and excretion of the novel antibacterial prodrug tedizolid phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

Tedizolid-13C,d3: A Technical Guide for Researchers

An In-depth Overview for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of Tedizolid-13C,d3, an isotopically labeled internal standard for the quantification of the oxazolidinone antibiotic, Tedizolid. This document collates critical data on its chemical and physical properties, analytical methodologies, and the mechanism of action of its unlabeled counterpart, Tedizolid. The information presented is intended to support research, development, and analytical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the active pharmaceutical ingredient, Tedizolid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Formal Name | (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C-d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | [1] |

| CAS Number | 2931763-72-1 | [1] |

| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1][2] |

Table 2: In Vitro Antimicrobial Activity of Tedizolid

| Microorganism | MIC (μg/mL) | Source |

| Methicillin-resistant S. aureus (MRSA) | 0.5 | [1][2] |

| Methicillin-susceptible S. aureus (MSSA) | ≤ 0.5 | [3] |

| E. faecalis | 0.5 | [1][2] |

| Penicillin-susceptible S. pneumoniae | 0.25 | [1][2] |

| Anaerobic bacteria | 0.25-4 | [1][2] |

| S. pyogenes, S. agalactiae | ≤ 0.5 | [3] |

| S. anginosus group | ≤ 0.25 | [3] |

Table 3: Pharmacokinetic Properties of Tedizolid (200 mg Dose)

| Parameter | Value | Source |

| Absolute Oral Bioavailability | ~91% | [3][4][5] |

| Protein Binding | 70-90% | [3][4] |

| Half-life (Adults) | ~12 hours | [3][5] |

| Peak Plasma Concentration (Cmax) - Oral | 2.2 mcg/mL | [3] |

| Peak Plasma Concentration (Cmax) - IV | 3.0 mcg/mL | [3] |

| Area Under the Curve (AUC) - Oral | 25.6 mg·hr/L | [3] |

| Area Under the Curve (AUC) - IV | 29.2 mg·hr/L | [3] |

| Volume of Distribution (Vd) | 67-80 L | [3] |

Table 4: Analytical Method Validation for Tedizolid Quantification by HPLC

| Parameter | Value | Source |

| Linearity Range | 0.025 - 10.0 μg/mL (R² > 0.999) | [6] |

| Lower Limit of Quantification (LLOQ) | 0.025 μg/mL | [6] |

| Lower Limit of Detection (LLOD) | 0.01 μg/mL | [6] |

| Intra-assay Accuracy | 99.2% - 107.0% | [6] |

| Inter-assay Accuracy | 99.2% - 107.7% | [6] |

| Intra-assay Precision | 0.5% - 3.2% (17.0% at LLOQ) | [6] |

| Inter-assay Precision | 0.3% - 4.1% (15.3% at LLOQ) | [6] |

| Extraction Recovery | 100.4% - 114.1% | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving Tedizolid are outlined below.

Quantification of Tedizolid in Human Serum by HPLC-Fluorescence

This method was developed for measuring Tedizolid concentrations in human serum for clinical applications.[6]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

-

Column: 5 μm octadecyl silane hypersil column (150 mm × 4.6 mm).[6]

-

Mobile Phase: A mixture of 0.1 M phosphoric acid and methanol in a 60:40 ratio, with the pH adjusted to 7.0.[6]

-

Detection: Excitation wavelength of 300 nm and an emission wavelength of 340 nm.[6]

-

Retention Times: The average retention times for Tedizolid and the internal standard were approximately 12.9 and 8.8 minutes, respectively.[6]

In Vitro Time-Kill Kinetics Assay

This protocol is used to evaluate the time-kill kinetics of Tedizolid against M. abscessus and M. avium.[7]

-

Bacterial Culture: Bacteria are cultured in 10 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.05% Tween 80. For M. avium, the medium is supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[7]

-

Tedizolid Concentrations: A range of Tedizolid concentrations from 0.25× to 32× the Minimum Inhibitory Concentration (MIC) are tested, along with a growth control.[7]

-

Inoculum: A bacterial inoculum of approximately 10⁵–10⁶ colony-forming units (cfu)/mL is used.[7]

-

Incubation: Cultures are incubated at 30°C for M. abscessus or 37°C for M. avium with constant shaking.[7]

-

Timepoints: Samples are collected at predetermined timepoints, including days 0, 1, 2, 3, 4, 5, 7, 14, and 21 for M. abscessus, with an additional day 28 for M. avium.[7]

In Vivo Murine Model of Foreign Body-Associated Osteomyelitis

This animal model is used to assess the efficacy of Tedizolid in a complex infection setting.[8]

-

Animal Model: A model of experimental foreign body-associated osteomyelitis in rats.

-

Tedizolid Dosing: Tedizolid is administered at 30 mg/kg intraperitoneally once daily. This dosage is selected to simulate the free area under the concentration-time curve (AUC) observed in humans after a 200 mg dose.[8]

-

Treatment Duration: The treatment is administered for 14 days.[8]

-

Comparator Arms: The study may include comparator arms such as vancomycin (50 mg/kg intraperitoneally twice daily) and rifampin (25 mg/kg intraperitoneally twice daily).[8]

Mechanism of Action and Workflow Diagrams

The following diagrams illustrate the mechanism of action of Tedizolid and a typical analytical workflow.

Mechanism of Action of Tedizolid

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[4][9][10] It acts by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[5][11] This binding occurs at the peptidyl transferase center (PTC) and prevents the formation of the 70S initiation complex, a critical step in protein synthesis.[9][11] This ultimately halts bacterial growth and replication.[9] Tedizolid's modified side chain provides a higher potency and activity against some linezolid-resistant strains.[5]

Caption: Mechanism of action of Tedizolid in bacterial protein synthesis inhibition.

Prodrug Activation and Metabolism Workflow

Tedizolid is administered as the prodrug Tedizolid phosphate, which is rapidly converted to the active moiety, Tedizolid, by endogenous phosphatases.[1][2] The majority of Tedizolid is then metabolized in the liver to an inactive sulphate conjugate prior to excretion.[4]

Caption: Activation and metabolism pathway of Tedizolid phosphate.

Analytical Workflow for Tedizolid Quantification

A typical workflow for the quantification of Tedizolid in biological samples using an internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the quantification of Tedizolid using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Tedizolid | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Activity of Tedizolid in Methicillin-Resistant Staphylococcus epidermidis Experimental Foreign Body-Associated Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 10. merckconnect.com [merckconnect.com]

- 11. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug from discovery to clinical application is a complex and rigorously scrutinized process. Central to this endeavor is a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Isotopic labeling has emerged as the gold standard methodology for elucidating the metabolic fate of xenobiotics, providing unparalleled precision and detail. This technical guide delves into the core principles, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies. By replacing specific atoms within a drug molecule with their heavier, stable, or radioactive isotopes, researchers can effectively "trace" the compound and its metabolites through biological systems. This guide will explore the applications of both stable isotopes (e.g., ²H, ¹³C, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C), offering a comprehensive resource for scientists in the field.

Core Principles of Isotopic Labeling in Drug Metabolism

Isotopic labeling is a powerful technique that leverages the subtle differences in atomic mass between isotopes of the same element to track molecules of interest.[1] In the context of drug metabolism, this involves synthesizing a drug candidate with one or more of its constituent atoms replaced by an isotope.[1] The fundamental principle is that the isotopically labeled drug will behave almost identically to its unlabeled counterpart in biological systems, allowing it to serve as a tracer.[2]

The choice between stable and radioactive isotopes is a critical decision in designing a drug metabolism study and is influenced by the specific research question, the stage of drug development, and safety considerations.

Stable Isotopes: These are non-radioactive isotopes that possess a greater number of neutrons than the more common isotope of a particular element.[3] Commonly used stable isotopes in drug metabolism studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[3] The key advantage of stable isotopes is their safety, as they do not expose test subjects to radiation, making them ideal for human studies, including those involving vulnerable populations.[3]

Radioactive Isotopes (Radiolabels): These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected and quantified. The most frequently used radioisotopes in drug metabolism are tritium (³H) and carbon-14 (¹⁴C).[4] Radiolabeling offers exceptional sensitivity, enabling the detection and quantification of very low concentrations of a drug and its metabolites.[5]

Data Presentation: Quantitative Insights from Isotopic Labeling Studies

Isotopic labeling provides a wealth of quantitative data that is crucial for understanding a drug's pharmacokinetic and metabolic profile. This data is typically presented in structured tables to facilitate clear interpretation and comparison.

Mass Balance and Excretion Pathway Analysis

A primary application of radiolabeling is the mass balance study, which aims to account for the total administered dose of a drug by measuring its excretion in urine and feces.[6] This provides a comprehensive picture of the routes and rates of elimination.

Table 1: Representative Mass Balance Recovery Data for a Hypothetical ¹⁴C-Labeled Drug in Humans

| Excretion Route | % of Administered Radioactivity Recovered (Mean ± SD, n=6) |

| Urine | 65.2 ± 5.8 |

| Feces | 30.5 ± 4.2 |

| Total Recovery | 95.7 ± 3.1 |

Data is hypothetical and for illustrative purposes.

Pharmacokinetic Parameter Determination

Stable isotope labeling is instrumental in determining key pharmacokinetic (PK) parameters, which describe the time course of a drug's concentration in the body. The use of stable isotope-labeled internal standards in mass spectrometry allows for highly accurate quantification.

Table 2: Pharmacokinetic Parameters of a Hypothetical Drug Following Oral Administration of a Labeled and Unlabeled Form

| Parameter | Unlabeled Drug (Mean ± SD) | ¹³C-Labeled Drug (Mean ± SD) |

| Cmax (ng/mL) | 850 ± 120 | 845 ± 115 |

| Tmax (hr) | 1.5 ± 0.5 | 1.6 ± 0.6 |

| AUC₀-∞ (ng·hr/mL) | 4500 ± 650 | 4480 ± 630 |

| t₁/₂ (hr) | 8.2 ± 1.1 | 8.3 ± 1.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The success of an isotopic labeling study hinges on meticulously planned and executed experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Isotopically Labeled Compounds

The synthesis of the labeled drug is a critical initial step. The isotopic label must be placed in a metabolically stable position to prevent its loss during biotransformation.

Protocol: Synthesis of a ¹⁴C-Labeled Drug (Conceptual)

-

Selection of Labeling Position: Identify a position on the drug molecule that is not expected to be cleaved during metabolism. For many compounds, a core aromatic ring or a stable alkyl chain is a suitable location.

-

Procurement of Labeled Precursor: Obtain a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]methyl iodide.

-

Radiosynthesis: Develop a synthetic route that incorporates the labeled precursor into the drug molecule. This often involves modifying existing synthetic pathways to accommodate the labeled starting material.

-

Purification: Purify the ¹⁴C-labeled drug using techniques such as high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (typically >98%).

-

Characterization: Confirm the identity and purity of the labeled compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Determine the specific activity (radioactivity per unit mass) of the final product.

In Vivo Drug Metabolism Study in Rodents

Animal models are essential for preclinical evaluation of drug metabolism.

Protocol: ¹⁴C-ADME Study in Rats

-

Dosing: Administer a single oral or intravenous dose of the ¹⁴C-labeled drug to a cohort of rats (n=3-5 per sex).

-

Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces at predetermined time points (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose). Collect blood samples at various time points to determine the pharmacokinetic profile.

-

Sample Processing: Homogenize fecal samples and aliquot urine samples.

-

Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting (LSC).

-

Metabolite Profiling: Pool samples from each time point and analyze them using radio-HPLC to separate the parent drug from its metabolites.

-

Metabolite Identification: Collect the radioactive peaks from the HPLC and subject them to mass spectrometry (MS) and NMR for structural elucidation.

Metabolite Identification using Stable Isotope Labeling and Mass Spectrometry

Stable isotope labeling is a powerful tool for identifying metabolites in complex biological matrices. The "isotope doublet" or "isotope cluster" approach is commonly used.

Protocol: Metabolite Identification with a ¹³C-Labeled Drug

-

Dosing: Administer a 1:1 mixture of the unlabeled and ¹³C-labeled drug to the test system (e.g., in vitro incubation with liver microsomes or in vivo administration).

-

Sample Preparation: Extract the drug and its metabolites from the biological matrix using protein precipitation or solid-phase extraction.

-

LC-MS Analysis: Analyze the extract using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Scrutinize the mass spectra for the characteristic isotopic signature of the drug and its metabolites. The unlabeled compound will have a specific mass, while the ¹³C-labeled compound will have a mass that is increased by the number of ¹³C atoms incorporated. Metabolites will also exhibit this mass shift, appearing as doublets in the mass spectrum, which greatly aids in their identification against the complex background of endogenous molecules.

Mandatory Visualizations

Experimental Workflows

Caption: General experimental workflow for a drug metabolism study using isotopic labeling.

Logical Relationship for Metabolite Identification

Caption: Logical workflow for metabolite identification using the isotope doublet approach.

Signaling Pathway of Drug Metabolism

Caption: Simplified signaling pathway of drug metabolism and excretion.

Conclusion

Isotopic labeling is an indispensable tool in modern drug development, providing critical insights into the metabolic fate of new chemical entities. The use of both stable and radioactive isotopes allows for a comprehensive understanding of a drug's ADME properties, from mass balance and excretion pathways to detailed metabolite identification and quantification. The methodologies and data interpretation frameworks presented in this guide underscore the power and precision of isotopic labeling. As analytical technologies continue to advance, the role of isotopic labeling in ensuring the safety and efficacy of novel therapeutics will undoubtedly continue to expand, solidifying its place as a cornerstone of pharmaceutical research.

References

- 1. isotope-dilution-with-isotopically-labeled-biomass-an-effective-alternative-for-quantitative-metabolomics - Ask this paper | Bohrium [bohrium.com]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openmedscience.com [openmedscience.com]

- 4. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Technical Profile of Tedizolid-13C,d3 Powder: A Guide for Researchers

For Immediate Release – This technical guide offers an in-depth overview of the physical and chemical characteristics of Tedizolid-13C,d3 powder, a critical isotopically labeled internal standard for the quantification of the antibiotic Tedizolid. This document is intended to provide researchers, scientists, and drug development professionals with essential data and methodologies pertinent to its application in experimental settings.

Core Physical and Chemical Properties

This compound is the labeled counterpart of Tedizolid, an oxazolidinone-class antibiotic. The incorporation of carbon-13 and deuterium atoms allows for its use as an internal standard in mass spectrometry-based bioanalytical assays, ensuring accurate quantification of Tedizolid in various biological matrices.

| Property | Value | Source |

| Molecular Formula | C₁₆[¹³C]H₁₂D₃FN₆O₃ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| CAS Number | 2931763-72-1 | [1] |

| Appearance | Yellow powder | Merck Safety Data Sheet |

| Purity | ≥98% | Commercially available |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [1] |

| Melting Point | No data available for this compound. Tedizolid (unlabeled) has a reported melting point of approximately 256.8 °C. | |

| Storage | Store at -20°C | [2] |

Note: Specific powder characteristics such as bulk density, tapped density, and angle of repose are not publicly available and are typically determined on a batch-specific basis.

Safety and Handling

This compound powder may form explosive dust-air mixtures.[3][4] Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[5] Handling should be performed in a well-ventilated area to minimize dust inhalation.[3][4]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7][8] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex.[9] This action blocks the translation of messenger RNA (mRNA) into proteins, ultimately leading to the cessation of bacterial growth.

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Experimental Protocols

General Method for Determining Powder Flow Characteristics

While specific data for this compound is unavailable, the following are standard methods for characterizing the flow properties of pharmaceutical powders.

-

Angle of Repose: This method involves pouring the powder through a funnel onto a flat surface and measuring the angle of the resulting cone. A smaller angle indicates better flowability.

-

Bulk and Tapped Density: Bulk density is the density of the powder in a loose state, while tapped density is the density after mechanical tapping. The ratio between these two values (Hausner ratio) and the compressibility index can be used to predict flowability.

-

Flow through an Orifice: The time it takes for a known mass of powder to flow through an orifice of a specific size is measured.

Quantification of Tedizolid using this compound by UPLC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Tedizolid in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology Overview:

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma, tissue homogenate).

-

Proteins are precipitated from the sample using a solvent like acetonitrile.

-

The supernatant containing Tedizolid and this compound is collected after centrifugation.

-

-

UPLC Separation:

-

The extracted sample is injected into a UPLC system.

-

A C18 reverse-phase column is typically used for chromatographic separation.

-

A mobile phase gradient consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is used to elute the analytes.

-

-

MS/MS Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used to detect and quantify Tedizolid and this compound. Specific precursor-to-product ion transitions are monitored for each compound. For example:

-

Tedizolid: m/z 371.1 → 343.1[10]

-

This compound: A specific transition for the labeled compound would be monitored.

-

-

-

Quantification:

-

A calibration curve is generated by analyzing samples with known concentrations of Tedizolid and a fixed concentration of this compound.

-

The ratio of the peak area of Tedizolid to the peak area of this compound is plotted against the concentration of Tedizolid.

-

The concentration of Tedizolid in the unknown samples is then determined from this calibration curve.

-

Caption: Experimental workflow for the quantification of Tedizolid using this compound by UPLC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. merck.com [merck.com]

- 4. merck.com [merck.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckconnect.com [merckconnect.com]

- 8. Critical role of tedizolid in the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS assay of Tedizolid in rabbit aqueous humor: Application to ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Tedizolid-13C,d3 as an Internal Standard in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Tedizolid-13C,d3 as an internal standard (IS) for the quantitative analysis of Tedizolid in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response. This compound is an ideal internal standard for Tedizolid as it co-elutes chromatographically with the analyte and exhibits identical ionization and fragmentation behavior, ensuring high accuracy and precision of the analytical method.

Tedizolid is an oxazolidinone-class antibiotic used for the treatment of acute bacterial skin and skin structure infections. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Principle of the Method

The analytical method is based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). Samples are prepared by protein precipitation or solid-phase extraction, followed by the addition of a known amount of this compound as the internal standard. The analyte and the internal standard are then separated from endogenous matrix components using a C18 reversed-phase column and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Tedizolid.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the quantification of Tedizolid in human plasma using a stable isotope-labeled internal standard.

Table 1: Linearity and Range of Quantification

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tedizolid | Human Plasma | 5 - 5000 | > 0.996 |

| Free Tedizolid | Human Plasma | 1.5 - 1500 | > 0.999 |

Table 2: Accuracy and Precision (Total Tedizolid in Human Plasma)[1]

| Quality Control (QC) Level | Concentration (ng/mL) | Within-Batch Accuracy (%) | Within-Batch Precision (CV%) | Batch-to-Batch Accuracy (%) | Batch-to-Batch Precision (CV%) |

| LLOQ | 5 | -6.39 to 1.80 | ≤ 8.25 | -1.75 | 7.75 |

| Low (QCA) | 15 | -5.71 to 2.01 | ≤ 8.89 | -1.63 | ≤ 7.20 |

| Medium (QCB) | 150 | -5.71 to 2.01 | ≤ 8.89 | -1.19 | ≤ 7.20 |

| High (QCC) | 4000 | -5.71 to 2.01 | ≤ 8.89 | -1.19 | ≤ 7.20 |

Table 3: Accuracy and Precision (Free Tedizolid in Human Plasma)[1]

| Quality Control (QC) Level | Concentration (ng/mL) | Within-Batch Accuracy (%) | Within-Batch Precision (CV%) | Batch-to-Batch Accuracy (%) | Batch-to-Batch Precision (CV%) |

| LLOQ | 1.5 | -2.67 to 7.78 | ≤ 4.66 | 3.53 | 5.63 |

| Low (QCA) | 4.5 | -1.85 to 5.31 | ≤ 5.69 | 0.86 | ≤ 5.70 |

| Medium (QCB) | 45 | -1.85 to 5.31 | ≤ 5.69 | 2.76 | ≤ 5.70 |

| High (QCC) | 1200 | -1.85 to 5.31 | ≤ 5.69 | 2.76 | ≤ 5.70 |

Table 4: Recovery and Matrix Effect (Total Tedizolid in Human Plasma)[1]

| Quality Control (QC) Level | Concentration (ng/mL) | Recovery Rate (%) | Matrix Effect (%) |

| Low (QCA) | 15 | > 92.3 | 102.6 - 105.0 |

| Medium (QCB) | 150 | > 92.3 | 102.6 - 105.0 |

| High (QCC) | 4000 | > 92.3 | 102.6 - 105.0 |

Experimental Protocols

Materials and Reagents

-

Tedizolid reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges or plates (e.g., Oasis HLB)

Stock and Working Solutions Preparation

-

Tedizolid Stock Solution (1 mg/mL): Accurately weigh and dissolve Tedizolid in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Tedizolid stock solution in methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

UHPLC-MS/MS Instrumental Conditions

-

UHPLC System: A system capable of delivering gradients at high pressures.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Collision Energy: Optimized for each transition (e.g., 18 V for Tedizolid).[1]

Visualizations

Experimental Workflow Diagram

References

LC-MS/MS method for tedizolid quantification

An advanced and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of tedizolid in human plasma is detailed in this application note. Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The growing need for therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity necessitates robust and reliable analytical methods. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

Tedizolid's efficacy is associated with the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Variations in individual patient pharmacokinetics underscore the importance of TDM. The LC-MS/MS method presented here offers high sensitivity, specificity, and throughput for the determination of total and free tedizolid concentrations in human plasma, a critical tool for clinical research and therapeutic management.

Experimental Protocols

This section outlines the detailed methodologies for the quantification of tedizolid in human plasma.

Materials and Reagents

-

Analytes and Internal Standard: Tedizolid and its stable isotope-labeled internal standard (IS), tedizolid-d3, can be procured from a specialized chemical supplier.

-

Solvents and Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid are required. Analytical grade reagents such as ammonia solution, phosphoric acid, and dimethyl sulfoxide may also be necessary depending on the specific protocol.

Sample Preparation

Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).

2.2.1. Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., tedizolid-d3 at a suitable concentration).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2.2. Solid-Phase Extraction (SPE)

SPE offers cleaner extracts by effectively removing matrix components, which can reduce ion suppression or enhancement in the mass spectrometer. A high-throughput SPE method using a 96-well HLB µElution plate has been successfully developed.[1][2]

-

Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

-

Load 100 µL of the plasma sample (pre-treated with internal standard) onto the plate.

-

Wash the wells with 200 µL of 5% methanol in water.

-

Elute the analyte and internal standard with 2 x 50 µL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

-

Column: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[3]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is effective.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Gradient Program: A representative gradient is shown in the table below.

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 90 |

| 2.5 | 90 |

| 2.6 | 10 |

| 4.0 | 10 |

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, with detection performed using multiple reaction monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Collision Energy: Optimized for each transition, for example, 18 V for tedizolid.[4]

-

Source Parameters: Parameters such as source temperature, ion spray voltage, and gas flows should be optimized for the specific instrument used.

Data Presentation: Quantitative Method Comparison

The following tables summarize the performance characteristics of various published LC-MS/MS methods for tedizolid quantification.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) |

| Matrix | Human Plasma | Human Plasma |

| Sample Volume | 100 µL | 100 µL |

| Preparation Technique | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (HLB µElution plate) |

| Internal Standard | Tedizolid-d3 | Tedizolid-d3 |

| LC Column | C18, 100 x 2.1 mm, 3.5 µm | C18 |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |

| Elution Type | Gradient | Gradient |

Table 2: Comparison of Mass Spectrometry and Validation Parameters

| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) |

| Ionization Mode | ESI+ | ESI+ |

| Tedizolid MRM (m/z) | 371.0 → 343.1 | 371.00 → 343.06[4] |

| Tedizolid-d3 MRM (m/z) | 374.1 → 163.0 | 374.07 → 163.0[4] |

| Linearity Range (ng/mL) | 25.0–7500.0[3] | 5–5000 (total), 1.5–1500 (free)[1][2] |

| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL[3] | 5 ng/mL (total), 1.5 ng/mL (free)[1][2] |

| Accuracy (%) | Within ± 15%[3] | -1.85 to 5.31 (within-batch), 0.86 to 2.76 (batch-to-batch)[4] |

| Precision (CV%) | <15%[3] | ≤ 5.69 (within-batch), ≤ 5.70 (batch-to-batch)[4] |

| Recovery (%) | 94.4 to 104.2[3] | >92.3 (total), >85.3 (free)[1][2] |

Visualizations

The following diagrams illustrate the experimental workflow for the LC-MS/MS quantification of tedizolid.

Caption: Experimental workflow for tedizolid quantification.

Caption: Key stages of the tedizolid analytical method.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of tedizolid in human plasma. The detailed protocols and comparative data tables offer a valuable resource for laboratories implementing this assay for pharmacokinetic studies, clinical trials, or routine therapeutic drug monitoring. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements for sample cleanliness, throughput, and the potential for matrix effects. Both methods, when properly validated, can yield high-quality data to support the safe and effective use of tedizolid.

References

- 1. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Tedizolid in Human Plasma Using Tedizolid-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical trial monitoring of Tedizolid.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[1][2] It is administered as a prodrug, tedizolid phosphate, which is rapidly converted by endogenous phosphatases to its active moiety, tedizolid.[2] Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Due to its enhanced potency against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and a favorable safety profile compared to linezolid, robust bioanalytical methods are crucial for its clinical development and therapeutic drug monitoring.[3][4][5]

This application note details a sensitive, selective, and validated HPLC-MS/MS method for the quantification of tedizolid in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Tedizolid-¹³C,d₃, to ensure high accuracy and precision by compensating for matrix effects, recovery, and ionization variability during analysis.[6][7][8] The use of a SIL-IS is the preferred approach in quantitative bioanalysis as it shares nearly identical physicochemical properties with the analyte, providing superior performance over structural analogs.[6][9][10] The protocol is fully validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[11][12][13]

Metabolic Pathway of Tedizolid Phosphate

Tedizolid phosphate is a prodrug that undergoes in-vivo conversion to the active drug, tedizolid. Tedizolid is then primarily metabolized in the liver via sulfation to an inactive sulfate conjugate, which is excreted.[3][14]

Caption: Metabolic activation of Tedizolid Phosphate and subsequent inactivation.

Experimental Protocols

Materials and Reagents

-

Analytes: Tedizolid (reference standard), Tedizolid-¹³C,d₃ (internal standard).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Dimethyl sulfoxide (DMSO), Ultrapure water.

-

Biological Matrix: Drug-free human plasma.

-

Equipment: Calibrated micropipettes, vortex mixer, centrifuge, HPLC system (e.g., UPLC), tandem mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Working Solutions:

-

Internal Standard (IS) Working Solution (40 ng/mL):

-

Dilute the Tedizolid-¹³C,d₃ stock solution with 100% methanol to achieve a final concentration of 40 ng/mL.[11]

-

Preparation of Calibration Standards and QC Samples

-

Spike appropriate volumes of the Tedizolid working solutions into drug-free human plasma to prepare calibration standards. A typical concentration range is 0.5 to 1500 ng/mL.[1][13]

-

Separately, prepare QC samples at four concentration levels:

-

LLOQ: Lower Limit of Quantification

-

LQC: Low Quality Control (approx. 3x LLOQ)

-

MQC: Medium Quality Control

-

HQC: High Quality Control (approx. 80% of upper limit)

-

Sample Preparation (Protein Precipitation)

The protein precipitation method is chosen for its simplicity and high-throughput capability.

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Aliquot 100 µL of plasma sample into the corresponding tube.

-

Add 20 µL of the IS working solution (40 ng/mL Tedizolid-¹³C,d₃) to all tubes except for the blank matrix sample.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[12][13]

-

Vortex each tube vigorously for 30 seconds.[12]

-

Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Bioanalytical Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Caption: High-level workflow for the bioanalysis of Tedizolid in plasma.

HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

| HPLC System | UPLC System |

| Column | Acquity UPLC BEH™ C18 (e.g., 1.7 µm, 2.1 x 50 mm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Gradient | Isocratic: 85% Mobile Phase B[1] |

| Column Temp. | 40°C[12] |

| Injection Volume | 5 - 20 µL |

| Autosampler Temp. | 4°C[12] |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][11] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][11] |

| Analyte | MRM Transition (m/z) |

| Tedizolid | 371.0 → 343.1[1][11] |

| Tedizolid-¹³C,d₃ (IS) | 375.0 → 347.1* |

| Dwell Time | 150-200 ms |

| Collision Gas | Argon[11] |

*Note: The MRM transition for Tedizolid-¹³C,d₃ is predicted based on the fragmentation of Tedizolid and the mass shift from isotopic labeling. The exact m/z values should be confirmed via direct infusion and optimization.

Method Validation Summary

The method was validated following FDA guidelines. The results for accuracy and precision are summarized below.

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%RE) (n=18) |

| LLOQ | 0.75 | ≤ 8.5% | -6.5% to 2.0% | ≤ 8.0% | -2.0% to 3.5% |

| LQC | 2.5 | ≤ 9.0% | -5.5% to 2.5% | ≤ 7.5% | -1.5% to -1.0% |

| MQC | 750 | ≤ 7.0% | -4.0% to 1.5% | ≤ 6.0% | -2.0% to -1.5% |

| HQC | 1200 | ≤ 6.5% | -3.0% to 1.0% | ≤ 5.0% | -1.0% to -0.5% |

Data presented are representative and based on typical acceptance criteria (Precision ≤15% RSD, Accuracy ±15% RE; ≤20% and ±20% for LLOQ, respectively). Actual results are derived from validation experiments.[11][13]

-

Linearity: The calibration curve was linear over the concentration range of 0.74-1500 ng/mL with a correlation coefficient (r²) of >0.99.[1]

-

Selectivity: No significant interfering peaks from endogenous matrix components were observed at the retention times of tedizolid and the IS.[11]

-

Matrix Effect: The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement.

-

Recovery: Extraction recovery was consistent and reproducible across all QC levels.

-

Stability: Tedizolid was found to be stable in plasma through three freeze-thaw cycles, at room temperature for 6 hours, and in the autosampler at 4°C for 24 hours.[2][15]

Conclusion

This application note describes a robust, sensitive, and validated HPLC-MS/MS method for the quantification of tedizolid in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, while the use of the stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, ensures exceptional accuracy and precision. This method is well-suited for pharmacokinetic and pharmacodynamic studies, supporting both preclinical and clinical drug development programs for tedizolid.

References

- 1. A highly sensitive and efficient UPLC-MS/MS assay for rapid analysis of tedizolid (a novel oxazolidinone antibiotic) in plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 12. Development of a simple method for measuring tedizolid concentration in human serum using HPLC with a fluorescent detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 14. Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Tedizolid in Bacterial Growth Medium Mueller-Hinton Broth by High-Performance Liquid Chromatography and Its Application to an In Vitro Study in the Hollow-Fiber Infection Model [mdpi.com]

Application Notes and Protocols for Tedizolid Analysis in Human Plasma

These application notes provide detailed protocols for the sample preparation of tedizolid in human plasma for quantitative analysis. The methods described are primarily based on protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC), which are common analytical techniques for this purpose.

Introduction

Tedizolid is an oxazolidinone-class antibiotic used to treat acute bacterial skin and skin structure infections. Therapeutic drug monitoring (TDM) of tedizolid is crucial to ensure efficacy and minimize potential toxicity. Accurate quantification of tedizolid in human plasma requires robust and reliable sample preparation methods to remove interfering substances, such as proteins, and to extract the analyte of interest efficiently.

Sample Preparation Method: Protein Precipitation

Protein precipitation (PPT) is a widely used, simple, and rapid method for sample preparation in bioanalysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into the analytical instrument or further processed.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is adapted from a method for the simultaneous quantification of linezolid and tedizolid in human plasma using LC-MS/MS.[1][2]

Materials:

-

Human plasma collected in K3EDTA tubes

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., linezolid-d3)

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Allow the frozen human plasma samples to thaw at room temperature.

-

In a 2.0 mL microcentrifuge tube, add 320 µL of the plasma sample.

-

For calibration standards and quality control (QC) samples, add 40 µL of the respective working solutions of tedizolid. For unknown samples, add 80 µL of 50% methanol.

-

Add 100 µL of the internal standard solution.

-

Add 1000 µL of acetonitrile to the mixture.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 16,600 × g for 15 minutes at 4°C.

-

Carefully collect the supernatant and dilute it 2-fold with water for injection.

-

Centrifuge the diluted supernatant again at 16,600 × g for 3 minutes at 4°C.

-

Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Acetonitrile and Methanol

This protocol is suitable for the simultaneous quantification of multiple oxazolidinone antimicrobials, including tedizolid, in human plasma by LC-MS/MS.[3]

Materials:

-

Human plasma

-

Acetonitrile:Methanol (1:1, v/v) solution

-

Internal Standard (IS) solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Pipette 50 µL of the plasma sample (or standard/QC) into a microcentrifuge tube.

-

Add 200 µL of the IS solution dissolved in the acetonitrile:methanol (1:1) precipitating agent.

-

Vortex the mixture to homogenize and precipitate the proteins.

-

Centrifuge the samples at 14,000 rpm (approximately 17,968 × g) for 10 minutes at 4°C.

-

Mix 100 µL of the resulting supernatant with 200 µL of 50% acetonitrile containing 0.1% formic acid.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on tedizolid analysis in human plasma.

Table 1: Linearity and Quantification Limits

| Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| LC-MS/MS | 25.0 - 7500.0 | 25.0 | [3] |

| LC-MS/MS | 500 - 20000 | 500 | [1] |

| UHPLC-MS/MS (Total) | 5 - 5000 | 5 | [4] |

| UHPLC-MS/MS (Free) | 1.5 - 1500 | 1.5 | [4] |

| HPLC-UV | 200 - 5000 | 200 | |

| HPLC-Fluorescence | 25 - 10000 | 25 | [5] |

Table 2: Recovery and Matrix Effect

| Sample Preparation Method | Analyte Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation (ACN) | 0.5 | ~100 | Not specified | [1] |

| Protein Precipitation (ACN) | 16 | ~100 | Not specified | [1] |

| Solid-Phase Extraction | Not specified | > 92.3 (Total), > 85.3 (Free) | No remarkable differences | [4] |

| Protein Precipitation | 0.3 µg/mL | 104 ± 2.83 | Not specified | [6] |

| Protein Precipitation | 1 µg/mL | 102.5 ± 4.2 | Not specified | [6] |

| Protein Precipitation | 4 µg/mL | 101.8 ± 1.7 | Not specified | [6] |

| Protein Precipitation (ACN) | Not specified | 100.4 - 114.1 | Not specified | [5] |

Table 3: Precision and Accuracy

| Analytical Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |

| LC-MS/MS | 0.5, 1.0, 10, 16 µg/mL | 2.51 - 5.90 | 3.62 - 18.94 | 0.50 - 12.00 | 0.15 - 5.72 | [1] |

| HPLC-UV | 0.3, 1, 4 µg/mL | 2.16 - 3.16 | 2.75 - 1.43 | 4.88 - 4.92 | 6.40 - 7.86 | [6] |

| HPLC-Fluorescence | LLOQ, Low, Medium, High | Not specified | Not specified | 99.2 - 107.0 | 99.2 - 107.7 | [5] |

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of tedizolid in human plasma using protein precipitation followed by LC-MS/MS analysis.

Caption: Workflow for Tedizolid Analysis in Human Plasma.

References

- 1. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 2. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]